Enantiomeric Purity vs. Racemic Lenalidomide Impurity 2 Mixture
The target compound is the single (S)-enantiomer (CAS 874760-69-7), whereas the most common alternative marketed as 'Lenalidomide Impurity 2' is a racemic mixture (CAS 2197420-75-8) that contains both (R)- and (S)-enantiomers . The single enantiomer provides a well-defined retention time and a single peak in chiral HPLC, enabling unambiguous identification and quantification. A racemic mixture produces two chromatographic peaks whose area ratio cannot be assumed constant across batches, introducing unacceptable variability into method validation [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 874760-69-7); ≥98% enantiomeric excess by chiral HPLC |
| Comparator Or Baseline | Racemic mixture of (R)- and (S)-enantiomers (CAS 2197420-75-8); theoretical 50:50 ratio but no certified enantiomeric excess |
| Quantified Difference | Number of detectable stereoisomers: 1 vs. 2. Chiral HPLC peak count: 1 vs. 2. Enantiomeric excess: ≥98% vs. undefined. |
| Conditions | Chiral HPLC analysis; certificate of analysis supplied by manufacturer per ISO 17034 |
Why This Matters
For regulatory-compliant impurity method validation, a single, well-characterized enantiomer eliminates the risk of variable response factors and retention time shifts inherent to racemic mixtures, directly impacting the pass/fail outcome of system suitability tests.
- [1] CATO Research Chemicals. (2023). Lenalidomide Impurity 2 (ISO 17034). Certificate of Analysis. View Source
